

Application Notes and Protocols for (Rac)-Zevaquenabant in In Vivo Mouse Models

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B15609889

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Introduction

(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a peripherally restricted dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its unique mechanism of action, combining CB1R inverse agonism with iNOS inhibition, makes it a promising therapeutic candidate for a variety of fibrotic and metabolic diseases, including liver fibrosis, chronic kidney disease, pulmonary fibrosis, and obesity.[2][3] The peripheral selectivity of Zevaquenabant is a key feature, designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists. This document provides detailed application notes and protocols for the use of **(Rac)-Zevaquenabant** in preclinical in vivo mouse models of liver fibrosis and diet-induced obesity.

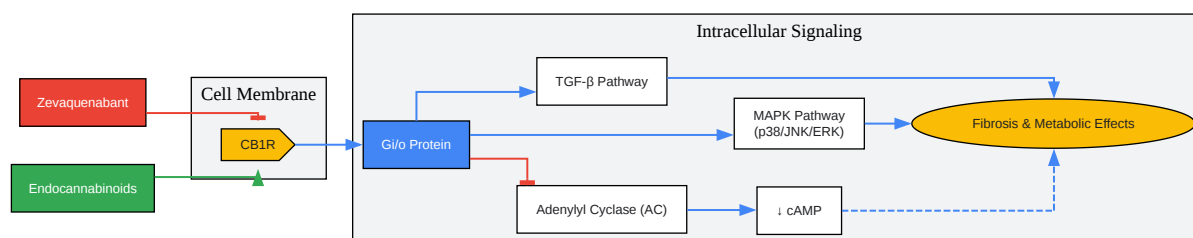
Physicochemical and Pharmacokinetic Properties

A summary of the relevant properties of the active S-enantiomer of Zevaquenabant (S-MRI-1867) is presented below.

Property	Value	Reference
Mechanism of Action	Peripherally selective CB1R inverse agonist and iNOS inhibitor	[2]
Bioavailability (mouse)	21-60% (moderate)	[1]
Plasma Protein Binding	>99%	[1]
Plasma Clearance	Moderate to low	[1]
Volume of Distribution (Vdss)	High	[1]
Elimination Half-life (mouse)	~6 hours	
Brain/Plasma Ratio	~0.03	[4]

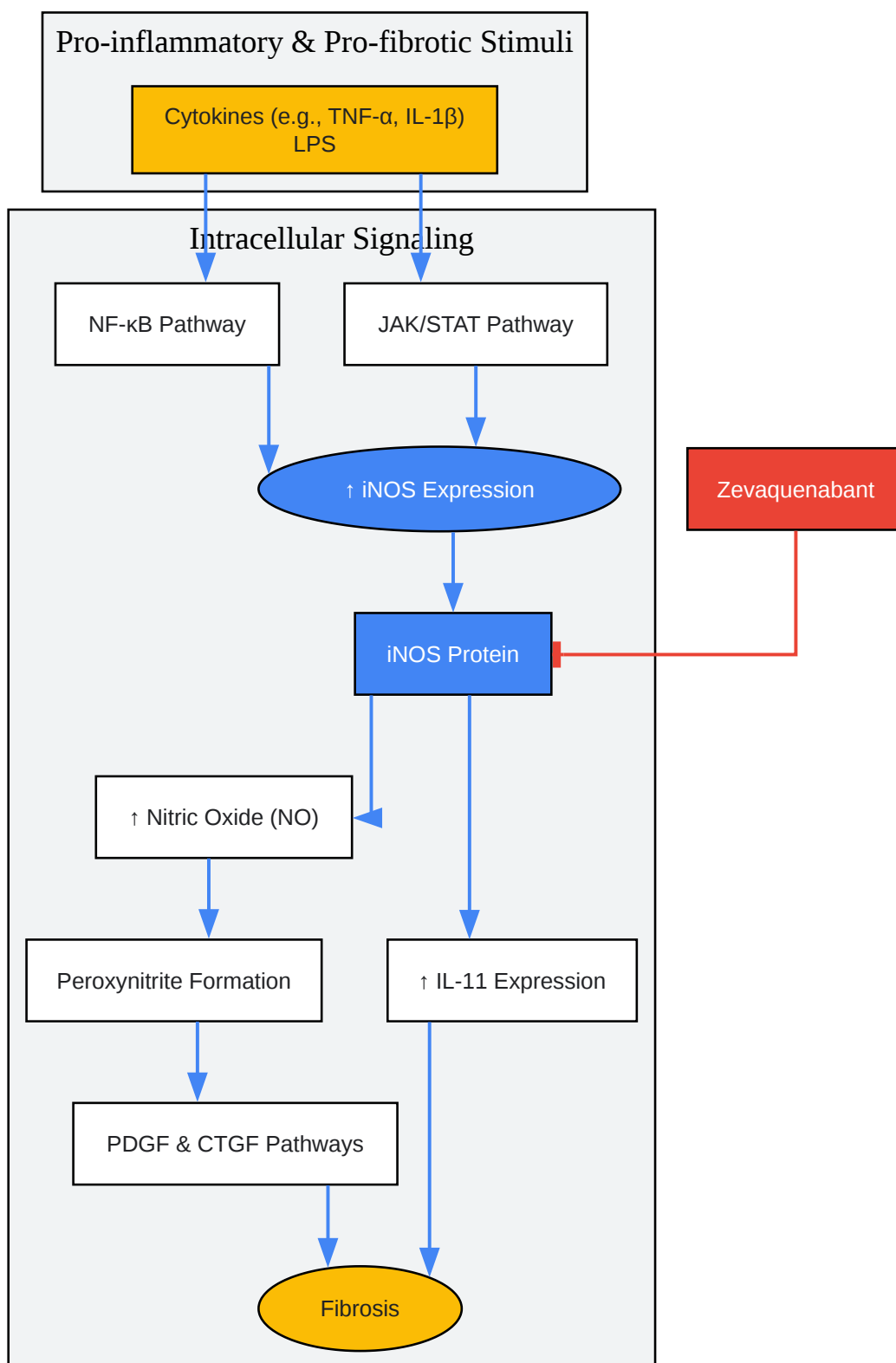
Signaling Pathways of Zevaquenabant

Zevaquenabant exerts its therapeutic effects by modulating the signaling pathways downstream of CB1R and iNOS. The following diagrams illustrate the key pathways inhibited by Zevaquenabant.



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Caption: CB1R Signaling Pathway Inhibition by Zevaquenabant.



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Caption: iNOS Signaling Pathway Inhibition by Zevaquenabant.

Experimental Protocols

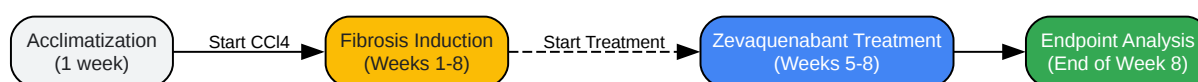
Protocol 1: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This protocol describes the induction of liver fibrosis using CCl₄ and subsequent therapeutic intervention with **(Rac)-Zevaquenabant**.

Materials:

- **(Rac)-Zevaquenabant**
- Carbon tetrachloride (CCl₄)
- Vehicle for CCl₄: Corn oil or olive oil
- Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline
- Male C57BL/6J mice (8-10 weeks old)

Experimental Workflow:



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Caption: Workflow for CCl₄-induced liver fibrosis and Zevaquenabant treatment.

Procedure:

- Acclimatization: Acclimate mice for at least one week before the start of the experiment.
- Fibrosis Induction:
 - Prepare a 10% (v/v) solution of CCl₄ in corn oil.

- Administer CCl₄ (1 mL/kg) or vehicle (corn oil) via intraperitoneal (i.p.) injection three times a week for 8 weeks.[5]
- Zevaquenabant Preparation and Administration:
 - Prepare a stock solution of **(Rac)-Zevaquenabant** in DMSO.
 - On the day of administration, dilute the stock solution to the final concentration in the vehicle (5% DMSO, 5% Tween-80 in 0.9% saline).
 - Starting from week 5, administer **(Rac)-Zevaquenabant** or vehicle daily via oral gavage.
- Endpoint Analysis:
 - At the end of week 8, euthanize the mice.
 - Collect blood for serum analysis of liver enzymes (ALT, AST).
 - Harvest the liver for histopathological analysis (H&E, Sirius Red/Masson's trichrome staining) and measurement of hydroxyproline content.
 - Gene and protein expression analysis of fibrotic markers (e.g., α -SMA, Collagen I) can be performed on liver tissue.

Dosage Information:

Compound	Dosage	Route	Frequency	Reference
(Rac)-Zevaquenabant	3 - 10 mg/kg	Oral gavage	Daily	[6]
CCl ₄	1 mL/kg (10% solution)	i.p.	3 times/week	[5]

Protocol 2: Diet-Induced Obesity (DIO) and Metabolic Syndrome Model

This protocol outlines the induction of obesity and metabolic dysfunction using a high-fat diet (HFD) and subsequent treatment with **(Rac)-Zevaquenabant**.

Materials:

- **(Rac)-Zevaquenabant**
- High-fat diet (HFD; 60% kcal from fat)
- Control diet (10% kcal from fat)
- Vehicle for Zevaquenabant: 5% DMSO, 5% Tween-80 in 0.9% saline
- Male C57BL/6J mice (6 weeks old)

Experimental Workflow:



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Caption: Workflow for diet-induced obesity and Zevaquenabant treatment.

Procedure:

- Acclimatization: Acclimate mice for one week on the control diet.
- Obesity Induction:
 - Divide mice into two groups: one receiving the control diet and the other receiving the HFD ad libitum for 12-16 weeks.
 - Monitor body weight and food intake weekly.
- Zevaquenabant Preparation and Administration:
 - Prepare Zevaquenabant as described in Protocol 1.

- Initiate treatment with **(Rac)-Zevaquenabant** or vehicle via daily oral gavage during the last 4 weeks of the HFD feeding period.
- Endpoint Analysis:
 - At the end of the study, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
 - Collect blood for analysis of plasma lipids, glucose, and insulin.
 - Harvest liver and adipose tissue for weight, histopathology (e.g., assessment of steatosis), and gene/protein expression analysis.

Dosage Information:

Compound	Dosage	Route	Frequency	Reference
(Rac)-Zevaquenabant	3 - 10 mg/kg	Oral gavage	Daily	Recommended based on fibrosis models[6]
High-Fat Diet	ad libitum	Oral	Continuous	[2]

Conclusion

(Rac)-Zevaquenabant is a valuable research tool for investigating the roles of peripheral CB1R and iNOS in the pathophysiology of fibrotic and metabolic diseases. The protocols outlined in this document provide a framework for conducting in vivo studies in mouse models of liver fibrosis and diet-induced obesity. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines for animal care and use. The unique pharmacological profile of Zevaquenabant offers a promising avenue for the development of novel therapeutics for these challenging conditions.

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